α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Class-Level Activity of N-Benzylpiperidine Scaffold
The N-benzylpiperidine core, present in (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine, has been identified as a key pharmacophoric element for α7 nAChR antagonism. Studies on a closely related analog, 2-(1-benzylpiperidin-4-yl)-ethylamine (compound 48), demonstrated a clear preference for α7 nAChRs over heteromeric α3β4 and α4β2 subtypes [1]. While direct quantitative data for (1-Benzyl-piperidin-4-ylmethyl)-ethyl-amine is not publicly available, the class-level evidence confirms the potential of this scaffold for CNS-focused research.
| Evidence Dimension | α7 nAChR antagonism |
|---|---|
| Target Compound Data | N/A (Class-level inference) |
| Comparator Or Baseline | 2-(1-benzylpiperidin-4-yl)-ethylamine (48): IC50 not explicitly reported but described as 'comparable' to submicromolar leads; clear preference for α7 nAChRs |
| Quantified Difference | N/A (Qualitative assessment) |
| Conditions | Homomeric α7 nAChRs expressed in Xenopus oocytes, two-electrode voltage clamp |
Why This Matters
For research programs targeting α7 nAChR-mediated pathways in neurodegeneration or cognitive disorders, the N-benzylpiperidine scaffold represents a validated starting point for further optimization.
- [1] Bautista-Aguilera, O. M., et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience, 7(8), 1088-1100. View Source
